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Compound Focus: Eravacycline dihydrochloride

CAS No.: 1334714-66-7

Cat. No.: S006814

Eravacycline is a broad-spectrum fluorocycline antibiotic approved for complicated intra-abdominal
infections (cIAI) [1] [2]. Its activity against multidrug-resistant pathogens has spurred investigation into its
utility for other indications, such as community-acquired bacterial pneumonia (CABP) [2]. Dosing

optimization is crucial to ensure efficacy, prevent resistance, and minimize toxicity.

A significant practical challenge with the approved weight-based dosing (1 mg/kg every 12 hours) is drug
wastage, as the drug is supplied in 50 mg vials [2] [3]. This has driven research into fixed-dose regimens that
are more convenient and cost-effective while maintaining therapeutic efficacy [2]. Monte Carlo simulation
(MCS) is a powerful computational tool that integrates population pharmacokinetic (PopPK) and
pharmacodynamic (PD) data to predict the probability of achieving pre-defined efficacy targets, thereby
supporting optimized dosing strategies [4] [2].

Key Data for Eravacycline Monte Carlo Simulations

Successful MCS relies on high-quality input data. The tables below summarize essential PopPK, PD, and

clinical trial data for eravacycline.

Table 1: Population Pharmacokinetic (PopPK) Parameters for Eravacycline (IV Infusion)
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This table outlines the parameters of a three-compartment model, which best describes eravacycline's

pharmacokinetics, particularly its distribution to the lungs [1] [4].

. Estimate (Typical [\
Parameter (Unit) Symbol Notes
Value) (%CV)

Clearance (L/h) CL 16.3 13.6%  Allometrically scaled by
(WT/81.4)"0.75 [4]

Central Volume (L) Ve 3.88 116% Allometrically scaled by
(WT/81.4) [4]

Intercompartmental Q1 33.9 - Allometrically scaled [4]

Clearance 1 (L/h)

Peripheral Volume 1 (L) Vpl 39.0 55% Allometrically scaled [4]

Intercompartmental Q2 23.5 - Allometrically scaled [4]

Clearance 2 (L/h)

Peripheral Volume 2 (L) Vp2 122.0 - Allometrically scaled [4]

ELF Distribution Ratio Ratio 8.26 - Unbound ELF

Key Covariates

Table 2: Pharmacodynamic (PD) and Target Attainment Data

Body Weight, Subject
Type (healthy vs.
patient), Sex, Albumin
level [2] [3]

concentration / unbound
central concentration [1] [4]

This table consolidates the in vitro susceptibility data and the PK/PD targets used to determine efficacy in

simulations [1] [4] [2].
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L . Klebsiella Acinetobacter Staphylococcus
Parameter Escherichia coli ) B
pneumoniae baumannii aureus

MICo0 (mglL) 0.5 2.0 0.5 0.12
PKIPD Index fAUCo-24/MIC fAUCo-24/MIC fAUCo-24/MIC fAUCo-24/MIC
PKIPD Target Not explicitly stated in

results; determined via

PTA analysis [4]
Proposed 2 mg/L 1 mg/L 1 mg/L 1 mg/L

PKI/PD Cutoff (1-
1.5 mg/kg q12h)

Table 3: Recommended Fixed-Dose Regimens for Eravacycline

Based on MCS, the following fixed doses are proposed for different body weight ranges, showing
comparable AUC exposure to the standard 60 mg dose (for a 60 kg patient) [2] [3].

Body Weight Range (kg) Recommended Fixed Dose (mg) Dosing Frequency
40 - 60 kg 50 mg Every 12 hours
60 - 100 kg 75 mg Every 12 hours
100 - 125 kg 100 mg Every 12 hours
125 - 150 kg 125 mg Every 12 hours
150 - 175 kg 150 mg Every 12 hours

Detailed Monte Carlo Simulation Workflow
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The following diagram and protocol outline the complete MCS workflow for eravacycline dosing

optimization.
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Collect PopPK Data Collect PD Data
(Phase | Study) (MIC distributions)

Develop PopPK Model Define PK/PD Target
(3-compartment) (FAUC/MIC)

Run Monte Carlo
Simulation (n=10,000)

Calculate Probability
of Target Attainment (PTA)

Determine PK/PD Calculate Cumulative
Cutoff Value Fraction of Response (CFR)

Compare Dosing Regimens
(Weight-based vs. Fixed-dose)

© 2026 Smolecule. All rights reserved. 5/10 Tech Support


https://www.smolecule.com/products/s006814?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

End

Click to download full resolution via product page

Protocol 1: Core Monte Carlo Simulation for Eravacycline Dosing
Optimization

1.1 Objective To determine the optimal dosing regimen (both weight-based and fixed-dose) for eravacycline
in the treatment of pulmonary infections by evaluating the probability of target attainment (PTA) and

cumulative fraction of response (CFR) against key pathogens.

1.2 Input Data and Model

e PopPK Model: Utilize the developed three-compartment population model with allometric scaling.
The model must include the epithelial lining fluid (ELF) as a compartment parameterized by a
distribution ratio (Ratio = 8.26) to describe pulmonary penetration [1] [4].

e Covariates: Incorporate the identified significant covariates into the model, including body weight,
subject type (healthy volunteer, clAl patient, CABP patient), sex, and albumin level [2] [3].

e PD Data: Use the MIC distribution data (MICso, MICo0) for target pathogens (e.g., E. coli, K.
pneumoniae, A. baumannii, S. aureus) from a substantial number of clinical isolates (e.g., n=500 per
species) [4].

e PKI/PD Target: The primary index for efficacy is the ratio of the free drug area under the
concentration-time curve to the MIC (fAUC24/MIC). The specific target value (e.g., fAUC/MIC = 10)
should be based on prior in vivo and clinical data [4].

1.3 Simulation Procedure

¢ Virtual Population: Simulate a virtual population of at least 10,000 subjects. The demographic
characteristics (e.g., body weight distribution) should reflect the target patient population.
¢ Dosing Regimens: Simulate the following regimens:
o Weight-based: 1.0 mg/kg and 1.5 mg/kg every 12 hours.
o Fixed-dose: 50 mg, 75 mg, 100 mg, 125 mg, and 150 mg every 12 hours.
e PK/PD Analysis:
o For each virtual subject and regimen, calculate the steady-state fAUCza.
o For arange of MIC values (e.g., 0.004 to 16 mg/L), determine if the fAUC24/MIC ratio meets or
exceeds the pre-defined PK/PD target.
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o The PTA for a given MIC is the percentage of the virtual population that achieves the target at
that MIC.

o The CFR for a specific pathogen is the sum of the PTA at each MIC multiplied by the frequency
of that MIC in the pathogen's population distribution.

1.4 Output Analysis

e PKI/PD Cutoff: The MIC for which the PTA is = 90% is identified as the PK/PD cutoff. This value helps
define susceptibility breakpoints [1] [4].

¢ Regimen Comparison: Compare the CFR values of different dosing regimens against each target
pathogen. A regimen is considered adequate if it achieves a CFR = 90% [2] [3].

Specialized Protocol: Pulmonary Infection Application

The unique aspect of optimizing eravacycline for pneumonia is accounting for its distribution into the lung

tissue.

Protocol 2: Integrating Pulmonary Distribution into MCS

2.1 Rationale Eravacycline demonstrates extensive penetration into the epithelial lining fluid (ELF) of the
lungs. To accurately predict its efficacy against pulmonary pathogens, the MCS must model drug exposure at

the primary site of infection.

2.2 Pulmonary PK Modeling

e The central compartment represents the systemic plasma circulation.

e The ELF is not modeled as a separate physical compartment with transfer rate constants. Instead,
due to sparse data from bronchoalveolar lavage (BAL), it is parameterized as a ratio linked to the
central compartment [4].

e The unbound drug concentration in the ELF (C_free, ELF) is calculated as: C_free,ELF =
C free,central x Ratio where Ratio is estimated to be 8.26 (95% CI: 6.8-9.8) [1] [4]. This
indicates that the active, unbound concentration of eravacycline is over 8 times higher in the lung
than in the plasma.

2.3 Adjusted Workflow for Pulmonary MCS

¢ Follow the core MCS protocol (Protocol 1.3) to simulate plasma PK.
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e For each virtual subject and time point, calculate the unbound concentration in the central
compartment (C_free, central).

e Apply the ELF distribution ratio to estimate the unbound drug concentration at the infection site:
C free,ELF = C free,central x 8.26.

e Use C free, ELF to calculate the pulmonary fAUC:a.

e Use the pulmonary fAUC24 (instead of the plasma fAUCza4) for all subsequent PTA and CFR
calculations against pulmonary pathogens.

This approach justified the high PK/PD cutoff values for lung infections and supported the investigation of
eravacycline for CABP [1].

Discussion and Conclusion

The application of Monte Carlo simulation provides a robust, data-driven framework for optimizing

eravacycline dosing.

¢ Fixed-Dose Regimen Support: MCS results demonstrate that fixed-dose regimens (50 mg to 150
mg gl2h based on weight bands) achieve PTA and CFR profiles comparable to the approved weight-
based regimen (1 mg/kg q12h) [2] [3]. This supports a transition to fixed dosing, which simplifies drug
preparation, reduces waste, and lowers medical costs without compromising efficacy.

¢ Pulmonary Infection Potential: The high ELF distribution ratio (8.26) is a key finding. MCS that
incorporates this ratio shows that with standard or slightly higher dosing, eravacycline achieves
effective drug levels in the lungs against common pathogens with MICs up to 1-2 mg/L, justifying
further clinical investigation for pneumonia [1] [4].

e Considerations and Limitations: The proposed fixed-dose regimen for patients weighing over 137
kg should be applied with caution, as the PopPK model may be extrapolated beyond the range of the
original data [3]. Furthermore, patient-specific factors such as severe renal impairment were not
identified as significant covariates in the analyzed studies [4], but clinical judgment remains essential.

In conclusion, this protocol outlines a comprehensive approach for using Monte Carlo simulation to optimize
eravacycline dosing. The integration of a PopPK model that includes pulmonary distribution and specific PD
targets enables the development of rational dosing strategies, supporting both the efficient use of the drug in

approved indications and its potential expansion into new therapeutic areas like pneumonia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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